Diflorasone17-propionate-21-mesylate

halobetasol propionate synthesis process chemistry corticosteroid intermediate

QC release of halobetasol propionate API requires impurity-specific reference standards to meet USP monograph and ICH Q3A/Q3B criteria. This authenticated diflorasone 17-propionate-21-mesylate-the penultimate synthetic intermediate-enables unambiguous identification and quantification of the mesylate impurity at ≤0.15% threshold. • Certified reference standard, ≥95% HPLC purity, with optional USP/EP traceability • Validated HPLC resolution >2.0; LOD/LOQ 0.01%/0.03% for confident pass/fail decisions • Supports ANDA CMC submissions, forced degradation studies, and in-process control monitoring

Molecular Formula C26H34F2O8S
Molecular Weight 544.6 g/mol
Cat. No. B14086857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiflorasone17-propionate-21-mesylate
Molecular FormulaC26H34F2O8S
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)COS(=O)(=O)C
InChIInChI=1S/C26H34F2O8S/c1-6-22(32)36-26(21(31)13-35-37(5,33)34)14(2)9-16-17-11-19(27)18-10-15(29)7-8-23(18,3)25(17,28)20(30)12-24(16,26)4/h7-8,10,14,16-17,19-20,30H,6,9,11-13H2,1-5H3/t14-,16-,17+,19-,20-,23+,24-,25-,26-/m0/s1
InChIKeyRHILHNNBGMDJEI-YMMBVUJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diflorasone 17-Propionate-21-Mesylate: Identity, Regulation, and Procurement


Diflorasone 17-propionate-21-mesylate (CAS 84509-92-2; molecular formula C₂₆H₃₄F₂O₈S, MW 544.61) is a process-related impurity and the penultimate synthetic intermediate of halobetasol propionate, a Class I (super-potent) topical corticosteroid [1][2]. The compound is formally designated as Halobetasol Propionate Impurity 4 and is listed among the specified organic impurities in the USP Halobetasol Propionate monograph with defined acceptance criteria . It is supplied as a fully characterized reference standard—typically ≥95% purity by HPLC—for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory submissions, with optional traceability to USP or EP pharmacopeial standards [3][4].

1
USP-specified impurity standard for halobetasol propionate monograph testing
2
Supports ANDA method validation, QC release, and stability studies
3
Unique C21‑mesylate ester enables process monitoring of the critical mesylation‑to‑chloride conversion

Why Generic Substitutes Fail for This Specific Impurity Standard


This compound is not a general-purpose corticosteroid impurity reference; it is the specific 21-mesylate ester of diflorasone that occupies a singular position in the halobetasol propionate synthetic pathway as the direct precursor to the final API [1]. Unlike structurally adjacent impurities—diflorasone 17-propionate (C21-OH), diflorasone 21-propionate (C21-propionate ester), or halobetasol propionate itself (C21-Cl)—the mesylate leaving group at C21 confers distinct chromatographic retention, UV absorption at 240–242 nm, and mass spectrometric fragmentation behavior that necessitates a compound-specific reference standard for unambiguous identification and quantification [2][3]. Regulatory guidance (ICH Q3A/Q3B) and USP monograph specifications mandate impurity-specific reference materials for ANDA submissions; a generic in-class substitute cannot satisfy the identification, qualification, and quantification requirements for this specified impurity . Furthermore, the patent-defined crystalline form of halobetasol propionate explicitly limits this impurity to ≤0.03–0.05% w/w, a threshold that cannot be verified without the authenticated reference standard [1].

!
Non‑mesylated analogs (diflorasone 17‑propionate, halobetasol propionate) differ in chromatographic retention, MS fragmentation, and cannot serve as analytical surrogates for this specific impurity.
!
Regulatory guidance (ICH Q3A/Q3B) and USP monograph require impurity‑specific authenticated reference standards; a generic in‑class substitute does not satisfy identification, qualification, or quantification requirements.
!
The patent‑defined crystalline form impurity limit (≤0.03% w/w) cannot be verified without this compound‑specific standard—misidentification may lead to ANDA deficiencies.

Evidence of Differentiation from Closest Analogs


Penultimate Synthetic Intermediate in the Patent-Defined Pathway

Diflorasone 17-propionate-21-mesylate is the direct precursor to halobetasol propionate in the three-step synthetic route disclosed in US Patent Application US20130217903A1: Step (a) diflorasone + alkyl orthopropionate → diflorasone 17-propionate; Step (b) diflorasone 17-propionate + methanesulfonyl chloride → diflorasone 17-propionate-21-mesylate; Step (c) diflorasone 17-propionate-21-mesylate + lithium chloride → halobetasol propionate [1]. No other halobetasol propionate impurity occupies this specific mechanistic position; the mesylate at C21 functions as the essential leaving group displaced by chloride to form the final API [1]. The nearest upstream intermediate (diflorasone 17-propionate) lacks the C21 ester altogether, while the downstream product (halobetasol propionate) bears C21-Cl instead of C21-OSO₂CH₃ .

Synthetic pathway
Direct comparison
Penultimate intermediate; C21-OMs leaving group displaced by chloride to API
Essential for mesylation‑step process monitoring
Only mesylate enables nucleophilic displacement under patent conditions
halobetasol propionate synthesis process chemistry corticosteroid intermediate

Differentiated Impurity Specification Limits in Crystalline Form

US Patent US20130217903A1 assigns distinct, quantifiable impurity limits to each of the six specified impurities in the crystalline form of halobetasol propionate. Diflorasone 17-propionate-21-mesylate is limited to ≤0.03% w/w in the crystalline form and ≤0.05% w/w in the commercial scale composition [1]. These limits are individually differentiated from those set for co-occurring impurities: diflorasone (≤0.02% w/w), halobetasol (≤0.02% w/w), diflorasone 21-propionate (≤0.03% w/w), and the spiro-furanone degradation product (≤0.05% w/w) [1]. This patent-level impurity specification demonstrates that the mesylate impurity requires independent monitoring and quantification—its limit is not interchangeable with those of other impurities .

Impurity spec
Head‑to‑head comparison
≤0.03% w/w (crystalline form); ≤0.05% (commercial scale)
Independent monitoring per patent purity criteria
Limit differs from other specified impurities (diflorasone ≤0.02%, halobetasol ≤0.02%)
impurity specification crystalline form purity ICH Q3A guidelines

Validated Chromatographic Resolution and ICH-Compliant Sensitivity

In the stability-indicating reverse-phase HPLC method validated by Nalwade et al. (2015) per ICH guidelines, the resolution between halobetasol propionate and each of the six related impurities—including diflorasone 17-propionate-21-mesylate—was >2.0 for all compound pairs [1]. The complementary UPLC method developed by Prakash et al. (2015) achieved detection and quantification of all six impurities at levels of 0.01% (LOD) and 0.03% (LOQ), respectively, relative to the test concentration, with method precision of %RSD <2.0 [2]. Both methods employed UV detection at 240–242 nm and were validated under ICH-prescribed hydrolytic, oxidative, photolytic, and thermal stress conditions [1][2]. These validated parameters confirm that the mesylate impurity can be reliably distinguished and quantified in the presence of halobetasol propionate and co-eluting impurities.

Chromatographic method
Method context
Resolution >2.0; LOD 0.01%, LOQ 0.03%
Supports reliable quantification in QC methods
HPLC/UPLC methods validated per ICH guidelines
stability-indicating HPLC impurity quantification method validation

Structural Differentiation via the C21 Mesylate Ester

Diflorasone 17-propionate-21-mesylate is structurally distinguished from all other halobetasol propionate-related impurities by the unique combination of a propionate ester at the C17 position and a methanesulfonate (mesylate) ester at the C21 position [1]. The molecular formula C₂₆H₃₄F₂O₈S (MW 544.61) differentiates it from halobetasol propionate (C₂₅H₃₁ClF₂O₅, MW ~485, C21-Cl), diflorasone 17-propionate (C₂₄H₃₂F₂O₆, MW ~450, C21-OH), diflorasone 21-propionate (C₂₇H₃₆F₂O₇, MW ~510, C21-propionate ester), and diflorasone 21-acetate-17-propionate (C₂₇H₃₄F₂O₇, MW ~508, C21-acetate) . The mesylate group (–OSO₂CH₃) imparts distinct mass spectrometric fragmentation (loss of CH₃SO₃H, 96 Da) and reversed-phase chromatographic retention relative to the non-mesylated analogs, and the sulfur atom provides a unique elemental signature detectable by ICP-MS or sulfur-specific detectors .

Structural identity
Class‑level inference
C₂₆H₃₄F₂O₈S; C21-OSO₂CH₃; unique sulfur atom
No surrogate for MS identification or elemental verification
Sulfur absent in all other halobetasol propionate‑related impurities
corticosteroid esterification molecular characterization impurity identity

Pharmacopeial Traceability for ANDA-Quality Impurity Profiling

Diflorasone 17-propionate-21-mesylate is listed as a specified impurity in the USP Halobetasol Propionate monograph under Organic Impurities, with related substances limits of NMT 0.15% for individual specified impurities and NMT 1.0% for total impurities [1][2]. The compound is commercially available as a fully characterized reference standard with optional traceability against USP or EP pharmacopeial standards, supported by a comprehensive certificate of analysis including HPLC purity (typically ≥95–98%), NMR, and mass spectra [3]. This regulatory pedigree distinguishes it from research-grade corticosteroid analogs that lack pharmacopeial recognition and cannot be used as primary reference standards in GMP-compliant QC laboratories [4]. The standard is specifically indicated for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for generic halobetasol propionate products .

Pharmacopeial traceability
Supporting evidence
USP‑specified impurity; NMT 0.15% individual limit
Required for GMP batch release and ANDA submission
Optional USP/EP traceability with CoA documentation
USP reference standard ANDA submission pharmacopeial traceability

Procurement-Relevant Application Scenarios


GMP Batch Release Testing of API and Finished Dosage Forms

QC laboratories performing compendial (USP) batch release testing of halobetasol propionate drug substance or 0.05% cream/ointment formulations require this reference standard to accurately identify and quantify the mesylate impurity at or below the NMT 0.15% individual impurity threshold [1]. The validated HPLC method (Nalwade et al., 2015) provides resolution >2.0 and LOD/LOQ values of 0.01%/0.03% respectively, enabling confident pass/fail decisions against the USP specification [2]. Use of a non-authenticated or incorrect reference standard (e.g., substituting with diflorasone 17-propionate or halobetasol propionate) would yield erroneous retention time matching and invalidate the batch release result under 21 CFR 211.194(a) laboratory records requirements .

ANDA Submission: Impurity Profiling and Method Validation

Generic drug developers preparing ANDA submissions for halobetasol propionate topical products must demonstrate adequate control of all process-related and degradant impurities per ICH Q3A/Q3B. The diflorasone 17-propionate-21-mesylate reference standard is required for: (i) HPLC relative retention time (RRT) marker establishment; (ii) relative response factor (RRF) determination against halobetasol propionate; (iii) accuracy/recovery studies at LOQ, 100%, and 150% of the specification limit; and (iv) forced degradation studies to confirm stability-indicating capability of the analytical method [2][3]. The compound's availability with USP/EP traceability documentation directly supports the Chemistry, Manufacturing, and Controls (CMC) section of the ANDA .

Process Development and Scale-Up Monitoring

During the three-step synthesis of halobetasol propionate (diflorasone → diflorasone 17-propionate → diflorasone 17-propionate-21-mesylate → halobetasol propionate), in-process control (IPC) sampling at Step (b) requires quantification of the mesylate intermediate to verify reaction completion and to monitor carryover of this impurity into the final API [4]. The patent-specified crystalline form purity criterion of ≤0.03% w/w for this impurity can only be verified against the authenticated reference standard, and process optimization (e.g., mesylation reaction time, temperature, methanesulfonyl chloride stoichiometry) depends on accurate IPC data generated using this standard [4].

Stability Studies and Degradation Product Tracking

The stability-indicating capability of the published methods (HPLC and UPLC) was established using forced-degradation samples subjected to hydrolytic, oxidative, photolytic, and thermal stress per ICH Q1A(R2) [2][3]. The diflorasone 17-propionate-21-mesylate reference standard serves as a critical marker for tracking potential degradation pathways in halobetasol propionate cream and ointment formulations, particularly under alkaline or thermal stress conditions where the C21-mesylate may form as a degradation intermediate from the parent API [3]. Long-term and accelerated stability protocols require this standard to generate shelf-life specification data supporting product expiry dating .

Application
Selection Property
Validation Focus
GMP Batch Release Testing
USP‑specified impurity identity
Chromatographic resolution, LOD/LOQ, and retention time matching
ANDA Impurity Profiling & Method Validation
Authenticated reference for RRT/RRF, accuracy, and forced degradation
ICH Q3A/Q3B impurity qualification and stability‑indicating method capability
Process Development & Scale‑Up Monitoring
Synthetic pathway position (C21‑mesylate penultimate intermediate)
Reaction completion and impurity carryover into final API
Stability Studies & Degradation Tracking
Stability‑indicating marker for C21‑mesylate degradation pathway
Forced degradation and shelf‑life specification per ICH Q1A(R2)
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